DMT-2'-OMe-Bz-C
Overview
Description
Mechanism of Action
DMT-2’-OMe-Bz-C, also known as N-(1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide, is a cytidine analog with potential anti-metabolic and anti-tumor activities .
Target of Action
The primary target of DMT-2’-OMe-Bz-C is DNA methyltransferases . These enzymes play a crucial role in the methylation of DNA, a process that is essential for the regulation of gene expression.
Mode of Action
DMT-2’-OMe-Bz-C inhibits DNA methyltransferases . By doing so, it interferes with the methylation process, leading to changes in gene expression. This can result in the suppression of tumor growth, making it a potential candidate for anti-cancer therapies.
Biochemical Pathways
The inhibition of DNA methyltransferases by DMT-2’-OMe-Bz-C affects the DNA methylation pathways . DNA methylation is a biochemical process that plays a key role in the regulation of gene expression and the maintenance of DNA stability. Disruptions in this pathway can lead to abnormal gene expression and contribute to the development of diseases such as cancer.
Result of Action
The molecular and cellular effects of DMT-2’-OMe-Bz-C’s action primarily involve changes in gene expression due to the inhibition of DNA methylation . These changes can potentially suppress tumor growth, providing a basis for its potential anti-tumor activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DMT-2’-OMe-Bz-C involves multiple steps, starting with the protection of the hydroxyl groups on the ribose sugar The dimethoxytrityl (DMT) group is commonly used for this purposeThe final product is obtained after several purification steps to ensure high purity .
Industrial Production Methods
Industrial production of DMT-2’-OMe-Bz-C typically involves solid-phase chemical synthesis based on phosphoramidite chemistry. This method allows for the sequential addition of nucleotides, ensuring high efficiency and yield. The process includes detritylation, coupling, capping, and oxidation steps, which are repeated until the desired nucleotide sequence is achieved .
Chemical Reactions Analysis
Types of Reactions
DMT-2’-OMe-Bz-C undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups.
Reduction: This reaction involves the addition of hydrogen atoms to the molecule.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of DMT-2’-OMe-Bz-C can lead to the formation of carbonyl-containing derivatives, while reduction can yield alcohols .
Scientific Research Applications
DMT-2’-OMe-Bz-C has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of oligonucleotides for various research purposes
Biology: Employed in studies involving DNA methylation and gene expression
Medicine: Investigated for its potential anti-metabolic and anti-tumor activities
Industry: Utilized in the production of therapeutic oligonucleotides and diagnostic assays
Comparison with Similar Compounds
Similar Compounds
Zebularine: Another cytidine analog known for its DNA methyltransferase inhibitory activity.
5-Azacytidine: A cytidine analog used in the treatment of myelodysplastic syndromes.
Decitabine: Similar to 5-azacytidine, used in the treatment of certain types of cancer.
Uniqueness
DMT-2’-OMe-Bz-C is unique due to its specific structural modifications, including the 2’-O-methyl and benzoyl groups. These modifications enhance its stability and efficacy as a DNA methyltransferase inhibitor, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H37N3O8/c1-45-29-18-14-27(15-19-29)38(26-12-8-5-9-13-26,28-16-20-30(46-2)21-17-28)48-24-31-33(42)34(47-3)36(49-31)41-23-22-32(40-37(41)44)39-35(43)25-10-6-4-7-11-25/h4-23,31,33-34,36,42H,24H2,1-3H3,(H,39,40,43,44)/t31-,33-,34-,36-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJKGOQQYUVNQW-YDXJMRNDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H37N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40551647 | |
Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-methylcytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40551647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
663.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110764-74-4 | |
Record name | N-Benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-methylcytidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110764-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-methylcytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40551647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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